DTP3 TFA is classified as a bioactive small molecule and falls within the category of peptide inhibitors. It is synthesized through solid-phase peptide synthesis techniques and is commonly utilized in research settings to explore mechanisms of action related to stress response and apoptosis in cancer cells .
The synthesis of DTP3 TFA typically involves solid-phase peptide synthesis, a widely used method for constructing peptides. In this process, the peptide chain is assembled on a solid support resin, allowing for stepwise addition of amino acids.
The molecular structure of DTP3 TFA features a sequence of four amino acids with specific stereochemistry:
The trifluoroacetate salt form enhances solubility and stability in biological assays. The structural formula can be summarized as follows:
The molecular weight of DTP3 TFA is approximately 351.32 g/mol .
DTP3 TFA primarily functions through its interaction with the MKK7 protein kinase. The binding of DTP3 TFA to MKK7 induces conformational changes that inhibit its activity, thereby impacting downstream signaling pathways associated with stress responses.
The mechanism of action for DTP3 TFA involves competitive inhibition at the MKK7 binding site. When DTP3 TFA binds to MKK7, it prevents GADD45 from associating with MKK7, which is crucial for activating downstream mitogen-activated protein kinase pathways.
DTP3 TFA has several applications in scientific research:
The GADD45β/MKK7 signaling complex constitutes a cancer cell-restricted survival module downstream of the NF-κB pathway, with pathogenically critical roles in multiple myeloma (MM) and other NF-κB-driven malignancies. GADD45β is transcriptionally upregulated by constitutive NF-κB activity in MM cells, where it directly binds to and inhibits the catalytic activity of MKK7 (MAP2K7), a central activator of the pro-apoptotic JNK pathway. This interaction occurs via a flexible acidic loop (residues 103–117) of GADD45β, which engages the kinase catalytic pocket of MKK7, thereby sterically hindering ATP access and suppressing JNK-mediated apoptosis [1] [2]. Clinically, elevated GADD45β expression correlates with aggressive disease and poor prognosis in MM patients. Gene expression analyses reveal that high GADD45B mRNA levels are associated with significantly shorter progression-free survival (median: 24 months vs. 46 months) and overall survival (median: 52 months vs. 89 months) compared to low-expression cohorts [2]. This establishes the GADD45β/MKK7 complex as a therapeutically targetable node specific to cancer cell survival.
Table 1: Pathogenic Role of GADD45β/MKK7 in NF-κB-Driven Malignancies
Pathogenic Mechanism | Functional Consequence | Clinical Correlation |
---|---|---|
NF-κB-mediated GADD45β overexpression | Suppression of JNK-dependent apoptosis | Shorter progression-free survival in MM patients |
GADD45β binding to MKK7 catalytic pocket | Blockade of ATP binding and MKK7 kinase activity | Association with advanced disease stages and drug resistance |
Disruption of stress response signaling | Enhanced cancer cell survival in bone marrow microenvironment | Poor response to proteasome inhibitors |
Cancer-restricted expression profile | Absence in normal plasma cells and tissues | High therapeutic index potential |
DTP3 (Ac-D-Tyr-D-Arg-D-Phe-NH₂ trifluoroacetate salt) is a first-in-class D-tri-peptide inhibitor that selectively targets the GADD45β/MKK7 protein-protein interface. Biophysical studies combining fluorescence quenching assays, saturation transfer difference nuclear magnetic resonance (STD-NMR), and computational docking reveal that DTP3 binds to two spatially adjacent outer regions of MKK7: peptides 113–136 (N-terminal domain) and 259–274 (kinase domain), forming a shallow pocket proximal to the ATP-binding site [1] [4] [8]. This binding induces a conformational rearrangement in MKK7 that allosterically disrupts GADD45β binding. Key evidence includes:
The allosteric mechanism involves displacement of GADD45β’s acidic loop from the MKK7 catalytic pocket, thereby reactivating MKK7 kinase function without affecting basal kinase activity in normal cells.
Table 2: Structural Determinants of DTP3-MKK7 Interaction
MKK7 Domain | Critical Residues/Regions | Interaction Mechanism with DTP3 | Functional Consequence |
---|---|---|---|
N-terminal domain | Peptide 113–136 (Trp135) | Hydrophobic pocket formation via D-Phe and D-Tyr residues | Primary binding site; induces conformational change |
Kinase domain | Peptide 259–274 | Electrostatic interactions with D-Arg residue | Stabilizes open conformation of catalytic pocket |
D-domain | Residues 37–57 | Not directly involved | Maintains JNK docking capacity |
Catalytic pocket | ATP-binding site | Indirect opening via allostery | Restores ATP access and kinase activity |
DTP3-mediated disruption of GADD45β/MKK7 complexes directly reinstates the JNK pathway, triggering caspase-dependent apoptosis selectively in MM cells. Mechanistically, liberated MKK7 phosphorylates JNK (at Thr183/Tyr185), which subsequently activates pro-apoptotic effectors:
Notably, JNK pathway reactivation is both necessary and sufficient for DTP3-induced apoptosis, as demonstrated by:
Table 3: Apoptotic Pathways Activated by DTP3-Induced JNK Reactivation
Downstream Event | Biomarker/Effector | Kinetics in MM Cells | Functional Outcome |
---|---|---|---|
JNK phosphorylation | p-JNK (Thr183/Tyr185) | Peak at 30–60 min | Activation of c-Jun/AP-1 transcription |
Mitochondrial permeabilization | BAX oligomerization | Detectable at 2–4 hours | Cytochrome c release; caspase-9 cleavage |
Caspase cascade initiation | Cleaved caspase-3/PARP | Maximal at 6–8 hours | DNA fragmentation and apoptotic bodies |
Transcriptional regulation | ↑ BIM, ↑ FAS ligand, ↓ BCL-2 | Sustained 12–24 hours | Commitment to intrinsic apoptosis |
The cancer-selective cytotoxicity of DTP3 arises from differential dependency on the GADD45β/MKK7 complex between malignant and normal cells:
Critical evidence for selectivity includes:
This therapeutic selectivity enables DTP3 to overcome the principal limitation of conventional NF-κB inhibitors—dose-limiting toxicity from global NF-κB blockade—by targeting a downstream, cancer-restricted effector module.
Table 4: Selectivity Profile of DTP3 in Cancer vs. Normal Cells
Cellular Parameter | Multiple Myeloma Cells | Normal Cells | Molecular Basis |
---|---|---|---|
Basal GADD45β expression | High (NF-κB-driven) | Negligible | Constitutive NF-κB activation in malignancy |
Dependency on GADD45β/MKK7 | Essential for survival | Non-essential | Redundant apoptosis pathways in normal cells |
Basal JNK pathway activity | Suppressed | Functional | GADD45β-mediated MKK7 inhibition |
DTP3 binding affinity (KD) | 150 nM | >10 µM | PTM-enhanced binding in cancer cells |
Cytotoxicity (IC50) | 0.5–1.0 µM | >100 µM | Cancer-specific complex disruption |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1